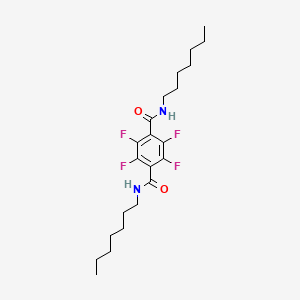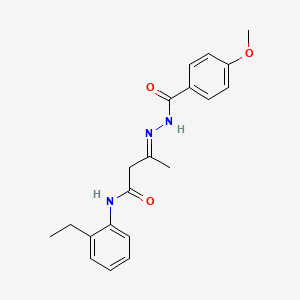![molecular formula C20H10BrN5O11 B15016089 5-Bromo-2-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl 2,4-dinitrobenzoate](/img/structure/B15016089.png)
5-Bromo-2-{[(2,4-dinitrophenyl)carbonyl]amino}phenyl 2,4-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of bromine, nitro, and benzamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while maintaining the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamido derivatives.
Applications De Recherche Scientifique
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-BROMO-N-(2,4-DINITRO-PHENYL)-BENZAMIDE
- 5-BROMO-2,4-DIMETHOXYBENZALDEHYDE
- 5-BROMO-2-(4-BROMOPHENYL)PYRIDINE
Uniqueness
5-BROMO-2-(2,4-DINITROBENZAMIDO)PHENYL 2,4-DINITROBENZOATE is unique due to the combination of bromine, nitro, and benzamido groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C20H10BrN5O11 |
|---|---|
Poids moléculaire |
576.2 g/mol |
Nom IUPAC |
[5-bromo-2-[(2,4-dinitrobenzoyl)amino]phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C20H10BrN5O11/c21-10-1-6-15(22-19(27)13-4-2-11(23(29)30)8-16(13)25(33)34)18(7-10)37-20(28)14-5-3-12(24(31)32)9-17(14)26(35)36/h1-9H,(H,22,27) |
Clé InChI |
ABTZHQYKRZUMPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B15016037.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15016060.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol](/img/structure/B15016062.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B15016068.png)
![3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15016077.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016078.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15016082.png)
